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Compound of Interest

Compound Name: Ledipasvir

cat. No.: B612246

An In-Depth Technical Guide to the Chemical Structure and Properties of Ledipasvir

Introduction

Ledipasvir, developed by Gilead Sciences, is a direct-acting antiviral (DAA) agent potent
against the Hepatitis C virus (HCV).[1] It is a cornerstone in the treatment of chronic HCV,
particularly for genotype 1 infections.[2] Ledipasvir functions as a highly specific inhibitor of
the HCV Non-Structural Protein 5A (NS5A), a crucial phosphoprotein in the viral life cycle.[1][3]
This document provides a comprehensive technical overview of Ledipasvir's chemical
structure, physicochemical properties, mechanism of action, and relevant experimental
protocols, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Ledipasvir is a complex benzimidazole derivative.[3][4] Its chemical identity is defined by its
IUPAC name, molecular formula, and other standard identifiers.
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Identifier Value
Methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-
[(1S,2S,4R)-3-[(2S)-2-
(methoxycarbonylamino)-3-methylbutanoyl]-3-
IUPAC Name azabicyclo[2.2.1]heptan-2-yl]-3H-benzimidazol-

5-ylJfluoren-2-yl]-1H-imidazol-2-yl]-5-
azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-
2-ylJcarbamate[1]

SMILES String

COC(=O)N--INVALID-LINK--N6C(=0)--
INVALID-LINK--OC)C(C)C)[nH]c5c4)ccc2-3)
[NH]1">C@HC(C)C[1]

Molecular Formula

C49H54F2N8O6[1][3][5]

Molecular Weight

889.00 g/mol [3][5][6]

CAS Number

1256388-51-8[1][5]

Physicochemical Properties

The physicochemical properties of Ledipasvir influence its absorption, distribution,

metabolism, and excretion (ADME) profile.

Property Value
pKa 4.0, 5.0[4]
logP 3.8[4]
Practically insoluble (< 0.1 mg/mL) at pH 3.0—
N 7.5; slightly soluble (1.1 mg/mL) below pH 2.3.
Solubility ) )
[6][7] Soluble in ethanol up to 25 mM and in
DMSO up to 10 mM.
White to tinted (off-white, tan, yellow, orange, or
Appearance

pink), slightly hygroscopic crystalline solid.[8]

© 2025 BenchChem. All rights reserved.

2/10 Tech Support


https://en.wikipedia.org/wiki/Ledipasvir
https://en.wikipedia.org/wiki/Ledipasvir
https://en.wikipedia.org/wiki/Ledipasvir
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52666650.htm
https://www.medkoo.com/products/6499
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52666650.htm
https://www.medkoo.com/products/6499
https://www.drugs.com/pro/ledipasvir-and-sofosbuvir-tablets.html
https://en.wikipedia.org/wiki/Ledipasvir
https://www.medkoo.com/products/6499
https://www.benchchem.com/product/b612246?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Ledipasvir
https://pubchem.ncbi.nlm.nih.gov/compound/Ledipasvir
https://www.drugs.com/pro/ledipasvir-and-sofosbuvir-tablets.html
https://www.accessdata.fda.gov/apology_objects/abuse-detection-apology.html
https://www.researchgate.net/figure/Chemical-structure-of-Ledipasvir_fig1_315779494
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action

Ledipasvir's antiviral activity stems from its targeted inhibition of the Hepatitis C Virus (HCV)
Non-Structural Protein 5A (NS5A).[1][9] NS5A is a multifunctional phosphoprotein essential for
viral RNA replication and the assembly of new virions.[2][10] While the precise mechanism is
not fully elucidated, it is proposed that Ledipasvir binds to NS5A and prevents its
hyperphosphorylation, a step critical for viral production.[2][4][11] This disruption of NS5A
function effectively halts the viral replication cycle.[10]

HCV Life Cycle

Essential for
HCV RNA Polyprotein Synthesis NS5A Protein Replication Complex Formation Virion Assembly & Release

Click to download full resolution via product page
Caption: Ledipasvir inhibits the HCV NS5A protein, disrupting viral replication.

Pharmacodynamics

Ledipasvir demonstrates potent antiviral activity against various HCV genotypes, although its
efficacy varies. It is most effective against genotypes 1a, 1b, 4a, and 5a.[2]
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HCV Genotype

EC50 (nM)

Genotype la

0.010 - 0.013[12]

Genotype 1b

0.0029 - 0.0041[12]

Genotype 2a 21 -249[12]
Genotype 2b 16 - 530[12]
Genotype 3a 168[12]
Genotype 4a 0.39[12]
Genotype 4d 0.29[12]
Genotype 5a 0.15[12]
Genotype 6a 0.11-1.1J12]
Genotype 6e 264[12]

Pharmacokinetics

The pharmacokinetic profile of Ledipasvir is characterized by oral administration and a long

elimination half-life.
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Parameter Value

Bioavailability 76%][1]

Protein Binding >99%(1]

Metabolism No cytochrome metabolism[1]
Elimination Half-life 47 hours[1]

Time to Peak Plasma Concentration (Tmax) 4.23 £ 2.09 hours[13][14]

Peak Plasma Concentration (Cmax) 183.7 + 25.6 ng/mL[14]

Area Under the Curve (AUCO-t) 3709 £ 1033 ng/mLh[14]

Area Under the Curve (AUCO0-x) 4201 £ 2345 ng/mLh[14]

Route of Elimination Primarily fecal excretion (~86%)[13]

Experimental Protocols
Determination of EC50 (50% Effective Concentration)

The potency of Ledipasvir against different HCV genotypes is typically determined using a

replicon assay.
Methodology:

o Cell Culture: Huh-7 cells harboring HCV replicons of the desired genotype are cultured in 96-
or 384-well plates.[12]

o Compound Dilution: Ledipasvir is serially diluted to create a range of concentrations.

o Treatment: The cultured cells are treated with the various concentrations of Ledipasvir.
Control cells receive no drug.

 Incubation: The plates are incubated for a period that allows for multiple rounds of viral
replication (e.g., 72 hours).

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://en.wikipedia.org/wiki/Ledipasvir
https://en.wikipedia.org/wiki/Ledipasvir
https://en.wikipedia.org/wiki/Ledipasvir
https://en.wikipedia.org/wiki/Ledipasvir
https://www.rroij.com/open-access/comparative-pharmacokinetic-study-of-ledipasvir-after-single-dose-using-novel-methodology.pdf
https://www.alliedacademies.org/proceedings/comparative-pharmacokinetic-study-of-ledipasvir-after-single-dose-using-novel-methodology-6055.html
https://www.alliedacademies.org/proceedings/comparative-pharmacokinetic-study-of-ledipasvir-after-single-dose-using-novel-methodology-6055.html
https://www.alliedacademies.org/proceedings/comparative-pharmacokinetic-study-of-ledipasvir-after-single-dose-using-novel-methodology-6055.html
https://www.alliedacademies.org/proceedings/comparative-pharmacokinetic-study-of-ledipasvir-after-single-dose-using-novel-methodology-6055.html
https://www.rroij.com/open-access/comparative-pharmacokinetic-study-of-ledipasvir-after-single-dose-using-novel-methodology.pdf
https://www.benchchem.com/product/b612246?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4775926/
https://www.benchchem.com/product/b612246?utm_src=pdf-body
https://www.benchchem.com/product/b612246?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Quantification of Viral Replication: The level of HCV replication is quantified, often using a
reporter gene such as luciferase integrated into the replicon. The luciferase activity is
measured using a luminometer.

o Data Analysis: The luminescence data is plotted against the drug concentration. A dose-
response curve is generated, and the EC50 value is calculated as the concentration of
Ledipasvir that inhibits 50% of the viral replication compared to the control.[15]
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Caption: Workflow for the determination of Ledipasvir's EC50 using a replicon assay.
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Pharmacokinetic Analysis in Human Plasma

The pharmacokinetic parameters of Ledipasvir are determined through clinical studies

involving human volunteers.

Methodology:

Study Design: A study is conducted with healthy volunteers. A single oral dose of Ledipasvir
(often in a combination tablet like Harvoni) is administered.[14]

Blood Sampling: Blood samples (e.g., 3.0 mL) are collected into heparinized tubes at
predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 3.5,
4, 6, 10, 13, 18, 24 hours post-dose).[14]

Plasma Preparation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to
separate the plasma, which is then stored at -80°C until analysis.[14]

Sample Extraction: Ledipasvir and an internal standard are extracted from the plasma
samples.[16]

LC-MS/MS Analysis: The concentration of Ledipasvir in the plasma extracts is quantified
using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
[16] The mobile phase could consist of ammonium formate pH 2.8 and acetonitrile (10:90
v/v) with a flow rate of 0.55 mL/min.[16] Detection is done using ESI positive mode.[16]

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to
calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-
life using appropriate software.[14]

Conclusion

Ledipasvir is a highly effective and specific inhibitor of the HCV NS5A protein. Its favorable

chemical and pharmacokinetic properties have established it as a critical component in the

combination therapy for chronic Hepatitis C. The detailed information provided in this guide

serves as a valuable resource for professionals engaged in antiviral research and drug

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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